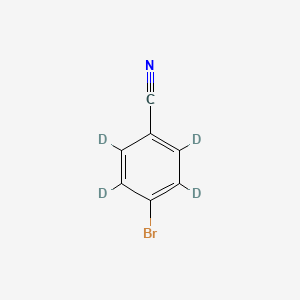

4-Bromobenzonitrile-d4

Übersicht

Beschreibung

4-Bromobenzonitrile-d4 is a deuterium-labeled compound with the molecular formula C7D4BrN and a molecular weight of 186.04 g/mol . It is a stable isotope-labeled analog of 4-Bromobenzonitrile, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies due to its unique isotopic properties .

Vorbereitungsmethoden

4-Bromobenzonitrile-d4 can be synthesized through various methods. One common approach involves the reaction of 4-Bromobenzonitrile with deuterated reagents. For instance, 4-Bromobenzonitrile can be reacted with heavy water (D2O) in the presence of a catalyst such as platinum oxide (PtO2) at elevated temperatures (around 250°C) for an extended period (approximately 14 hours). This reaction results in the substitution of hydrogen atoms with deuterium atoms, yielding this compound with a high yield .

Analyse Chemischer Reaktionen

Deuteration and Isotopic Exchange Reactions

4-Bromobenzonitrile-d4 is synthesized via catalytic deuteration of 4-bromobenzonitrile using platinum(IV) oxide (PtO₂) in heavy water (D₂O) under high-temperature conditions (250°C, 14 hours), achieving a 97% yield . This reaction replaces four hydrogen atoms with deuterium at the benzene ring’s ortho and meta positions (relative to the nitrile group), as confirmed by mass spectrometry and isotopic distribution patterns .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | PtO₂ (1 mmol) |

| Solvent | D₂O (50 mL) |

| Temperature | 250°C |

| Reaction Time | 14 hours |

| Yield | 97% |

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed cross-coupling reactions with arylboronic acids. For example, under Pd-PEPPSI-IPr catalysis (1.25 mol%), it reacts with 4-methylthiazole in dimethylacetamide (DMA) at 125°C for 2 hours, yielding 89% of the coupled product (4-(4-methylthiazol-5-yl)benzonitrile-d4) . The bromine atom is replaced by the thiazole moiety, retaining deuterium labels.

Reaction Parameters

| Component | Quantity/Concentration |

|---|---|

| Catalyst | Pd-PEPPSI-IPr (1.25 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMA (2 mL) |

| Temperature | 125°C |

Photocatalytic Functionalization

In the presence of a 9-mesityl-acridinium photocatalyst and triethylamine (NEt₃), this compound undergoes light-driven reactions with white phosphorus (P₄) to form deuterated phosphonium salts. This method achieves >80% conversion under 390 nm UV irradiation (44 hours), producing tris- and tetrakis-arylphosphorus compounds .

Key Observations

-

Deuterium retention: NMR analysis confirms no loss of isotopic labels during the reaction .

-

Selectivity: Para-substitution directs functionalization to phosphorus centers.

Reduction Reactions

The nitrile group in this compound can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous ether. This produces 4-bromoaniline-d4, though deuterium stability under reducing conditions requires further validation. Non-deuterated analogues show ~70% yields under similar conditions .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromobenzonitrile-d4 serves as a crucial intermediate in the synthesis of various organic compounds:

- Reagents for Coupling Reactions : It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, where it can facilitate the formation of biaryl compounds. For example, a reaction involving this compound and 2-propanol yielded 4-isopropoxy-benzonitrile with an 80% isolated yield .

- Deuterated Derivatives : The compound is utilized to synthesize deuterated analogs of pharmaceuticals, which are essential for studying drug metabolism and pharmacokinetics. The incorporation of deuterium can enhance the stability and bioavailability of drug candidates .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for:

- Isotope Labeling : The use of deuterated compounds like this compound allows researchers to trace metabolic pathways and study drug interactions through techniques such as mass spectrometry. Deuterium labeling improves the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .

- Development of Internal Standards : In analytical chemistry, deuterated compounds are often employed as internal standards for quantitative analysis in mass spectrometry. This enhances the accuracy of measurements in complex biological matrices .

Analytical Applications

The compound's unique isotopic signature makes it particularly useful in various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated solvents are critical in NMR spectroscopy to minimize background signals from hydrogen atoms, allowing for clearer analysis of molecular structures .

- Mass Spectrometry : As mentioned earlier, the use of this compound as an internal standard aids in improving the reliability of quantitative mass spectrometry results. Its isotopic labeling allows for precise tracking of chemical reactions and transformations within biological systems .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Bromobenzonitrile-d4 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs, making it useful in drug development studies . The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into the metabolic pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

4-Bromobenzonitrile-d4 is unique due to its deuterium labeling. Similar compounds include:

4-Bromobenzonitrile: The non-deuterated analog used in various organic synthesis reactions.

4-Hydroxybenzaldehyde-2,3,5,6-d4: Another deuterium-labeled compound used in NMR studies.

4-Nitrophenol-2,3,5,6-d4: A deuterium-labeled compound used in chemical research.

These compounds share the common feature of deuterium labeling, which makes them valuable in scientific research for studying reaction mechanisms and metabolic pathways.

Biologische Aktivität

4-Bromobenzonitrile-d4, the deuterated form of 4-bromobenzonitrile, is a compound of interest in organic chemistry and medicinal research. Its biological activity is primarily linked to its role as a building block in the synthesis of various biologically active compounds. This article explores the biological activity of this compound, detailing its synthesis, applications, and relevant case studies.

- Chemical Formula : C₇HBrD₄N

- Molecular Weight : 187.0499 g/mol

- CAS Number : 771534-56-6

Synthesis

This compound can be synthesized through various methods, including the selective cyanation of 1,4-dibromobenzene-d4 using copper(I) cyanide (Cu(I)CN) . The reaction conditions typically involve heating with deuterated solvents and catalysts to ensure high yields.

The biological activity of this compound is often explored in the context of its derivatives, which exhibit various pharmacological effects. The presence of bromine and nitrile groups enhances its reactivity and interaction with biological targets.

Case Studies

-

Ligand-Receptor Interactions :

Research has shown that compounds with small substituents at the para position (like bromine) can act as agonists or antagonists in receptor binding studies. For instance, modifications at the 4-position significantly affect the affinity for certain receptors, enhancing or diminishing biological activity . -

Synthesis of Bioactive Compounds :

This compound serves as a precursor for synthesizing g-secretase inhibitors and other pharmacologically relevant compounds . These inhibitors are crucial in Alzheimer's disease research due to their role in modulating amyloid precursor protein processing. -

Photochemical Studies :

In photochemical experiments, this compound has been used to investigate light-induced reactions, demonstrating its utility in studying reaction mechanisms under UV light .

Biological Applications

The compound's derivatives have been implicated in various therapeutic areas, including:

- Cancer Therapy : Some derivatives have shown promise as potential anticancer agents by inhibiting specific signaling pathways.

- Neurological Disorders : As mentioned earlier, its role in developing g-secretase inhibitors positions it as a candidate for treating Alzheimer's disease.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCPPCMBMFJJN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771534-56-6 | |

| Record name | 771534-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Bromobenzonitrile-d4 in the synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4?

A1: this compound serves as a crucial building block in the multi-step synthesis of the deuterium-labelled target compound, 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4 []. It is first selectively cyanated with Cu(1)CN to produce 4-cyanobenzonitrile-d4. This deuterated intermediate then undergoes a Heck coupling reaction with 6-(furan-2-yl)-nicotinonitrile. This reaction sequence ultimately leads to the formation of the desired deuterated product. The use of deuterated starting materials like this compound allows for the incorporation of deuterium into the final compound. This isotopic labelling is a valuable tool in drug discovery and metabolism studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.